molecular formula C15H26N2O5 B15243306 Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate

Cat. No.: B15243306
M. Wt: 314.38 g/mol
InChI Key: HPWPPBZWHGHLHY-PHIMTYICSA-N
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Description

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate (CAS: 1824018-10-1, molecular formula: C₁₅H₂₆N₂O₅) is a chiral bicyclic carbamate derivative featuring a 4-oxocyclopentane backbone with two tert-butyl carbamate groups at the 1R and 2S positions . Its structure (Figure 1) includes a ketone functional group on the cyclopentane ring, which distinguishes it from other dicarbamate analogs.

Properties

Molecular Formula

C15H26N2O5

Molecular Weight

314.38 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate

InChI

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-10-7-9(18)8-11(10)17-13(20)22-15(4,5)6/h10-11H,7-8H2,1-6H3,(H,16,19)(H,17,20)/t10-,11+

InChI Key

HPWPPBZWHGHLHY-PHIMTYICSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(=O)C[C@@H]1NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)CC1NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclopentane Oxidation and Reduction

Cyclopentene derivatives can be epoxidized and hydrolyzed to form trans-diols, followed by selective oxidation to introduce the 4-oxo group. For example, cyclopentene oxide hydrolysis in acidic media yields trans-1,2-cyclopentanediol, which can be oxidized with Jones reagent (CrO3/H2SO4) to 4-oxocyclopentane-1,2-diol. Alternative oxidants like RuCl3/NaIO4 may improve selectivity.

Resolution of Racemic Mixtures

Chiral resolution using enzymes or chiral auxiliaries is often required to isolate the (1R,2S) diastereomer. In a related process, Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) was resolved via enzymatic hydrolysis to obtain enantiopure intermediates. Similar strategies could isolate the desired diol configuration.

Carbamate Formation Strategies

Boc Protection Using Di-tert-butyl Dicarbonate

Di-tert-butyl dicarbonate (Boc anhydride) is the standard reagent for installing Boc groups. The general protocol involves:

  • Dissolving the diol in an anhydrous solvent (e.g., THF, dichloromethane).
  • Adding Boc anhydride (2.2 equiv) with a base (e.g., DMAP, pyridine).
  • Stirring at 0–25°C for 12–24 hours.

Example Protocol (Adapted from):

Parameter Condition
Solvent Hexane or toluene
Base Sodium tert-butoxide
Temperature -40°C to +40°C
Boc Anhydride Equiv 0.45–0.55 per hydroxyl group
Yield 71% (for analogous dicarbonate)

The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the electrophilic carbonyl of Boc anhydride. Steric hindrance from the tert-butyl groups necessitates prolonged reaction times.

Alternative Carbamoylating Agents

  • Methanesulfonyl Chloride Activation : In a patented method, methanesulfonyl chloride reacts with alkali metal tert-butyl carbonates to generate Boc derivatives in non-polar solvents. This approach avoids phosgene, a toxic reagent used in older protocols.
  • In Situ Carbamate Formation : Combining tert-butanol with carbonyldiimidazole (CDI) in the presence of the diol may bypass Boc anhydride, though yields are typically lower.

Stereochemical Control and Optimization

Achieving the (1R,2S) configuration requires chiral induction during diol synthesis or kinetic resolution during carbamate formation.

Chiral Catalysis

Asymmetric epoxidation of cyclopentene using Sharpless or Jacobsen catalysts can yield enantiomerically enriched epoxides, which hydrolyze to diols with >90% ee. Subsequent oxidation preserves stereochemistry.

Dynamic Kinetic Resolution

Using a chiral base (e.g., quinine) during carbamate installation can dynamically resolve racemic diols. This method succeeded in resolving Vince lactam derivatives with 85% enantiomeric excess.

Purification and Characterization

Workup Procedures

  • Solvent Extraction : After reaction completion, the mixture is washed with acidic (5% H2SO4) and basic (5% NaHCO3) solutions to remove unreacted reagents.
  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents isolates the product from diastereomeric impurities.

Analytical Data

While spectral data for the target compound are unavailable, analogous dicarbamates exhibit:

  • 1H NMR : δ 1.4–1.5 (t-Bu), 3.8–4.2 (CH-O), 5.1–5.3 (NH).
  • IR : 1700–1750 cm⁻¹ (C=O stretch).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Boc Anhydride High purity, scalable Requires anhydrous conditions 60–75%
Methanesulfonyl Chloride Phosgene-free, faster kinetics Sensitive to solvent polarity 50–70%
In Situ CDI Mild conditions Lower yields, side reactions 30–50%

Industrial and Environmental Considerations

  • Solvent Selection : Non-polar solvents (hexane, toluene) are preferred for Boc reactions due to improved yields and easier separation.
  • Waste Minimization : Methanesulfonyl chloride routes generate less hazardous waste compared to phosgene-based methods.
  • Scale-Up Challenges : Exothermic reactions require careful temperature control, especially during methanesulfonyl chloride addition.

Chemical Reactions Analysis

Oxo Group (C=O)

The 4-oxo group likely participates in nucleophilic additions or cycloadditions. For example:

  • Michael addition : The carbonyl could act as an electrophile, reacting with nucleophiles (e.g., enolates, amines).

  • Enolate formation : Under basic conditions, the oxo group may form enolates, enabling alkylation or acylation.

Carbamate Groups

The tert-butyl carbamates are stable under basic/nucleophilic conditions but can undergo cleavage under acidic conditions (e.g., TFA) . This property is critical for controlled deprotection in synthesis.

Comparison with Structural Analogues

Compound Key Differences Shared Reactivity
tert-Butyl (3-oxocyclopentyl)carbamateSingle carbamate group, different carbonyl positionOxidative stability, nucleophilic additions
tert-Butyl (3-oxocyclohexyl)carbamateLarger ring size, similar carbamate groupsCarbamate cleavage, enolate chemistry
Di-tert-butyl dicarbonate (Boc anhydride)Pyrocarbonate structure, no cyclopentane ringCarbamate formation via amine reaction

Limitations and Gaps

The provided sources lack explicit reaction pathways for the target compound. Key gaps include:

  • Mechanistic details : Absence of catalytic conditions, solvent effects, or stoichiometric data.

  • Kinetic studies : No rate constants or thermodynamic parameters.

  • Biological activity : Limited data on enzyme interactions or metabolic stability.

For comprehensive analysis, direct experimental studies or consultations with primary literature databases (e.g., SciFinder, Reaxys) would be required.

Scientific Research Applications

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Backbone Modifications

The target compound’s 4-oxocyclopentane backbone contrasts with similar dicarbamates:

  • Cyclohexane-based analogs : describes (1R,2R)-Di-tert-butyl N,N′-(cyclohexane-1,2-diyl)dicarbamate (C₁₆H₃₀N₂O₄), which lacks the ketone group and exhibits a chair-conformation cyclohexane ring. This structural difference reduces polarity and alters hydrogen-bonding capabilities compared to the target compound’s oxo group .
  • Linear chain derivatives: lists compounds such as di-tert-butyl (11-aminoundecane-1,2-diyl)dicarbamate (C₁₆H₃₁N₂O₄I) and di-tert-butyl(6-(2-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamido)hexane-1,2-diyl)dicarbamate (C₂₇H₄₃N₅O₈). These feature extended alkyl chains with terminal functional groups (e.g., amino, hydroxypyridinone), enhancing solubility and enabling conjugation in drug design .
Table 1: Key Structural Differences
Compound Backbone Functional Groups Molecular Formula Key Features
Target Compound 4-Oxocyclopentane Two tert-butyl carbamates, ketone C₁₅H₂₆N₂O₅ Chiral, polar, rigid ring
Cyclohexane analog Cyclohexane Two tert-butyl carbamates C₁₆H₃₀N₂O₄ Non-polar, chair conformation
11-Aminoundecane derivative Linear alkane Amino, tert-butyl carbamates C₁₆H₃₁N₂O₄I Flexible chain, nucleophilic
Triazole-linked estrogen ligand Propane Triazole, tert-butyl carbamates C₂₇H₃₅N₅O₄ Click chemistry-enabled conjugation

Physicochemical Properties

  • Linear chain derivatives (e.g., compound 25e in ) exhibit higher solubility due to flexible alkyl chains .
  • Hydrogen Bonding : The cyclohexane analog forms N–H⋯O hydrogen-bonded ladders in crystal packing, enhancing stability . The target’s ketone may participate in additional dipole interactions.

Biological Activity

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H28N2O5C_{15}H_{28}N_{2}O_{5} and a molecular weight of approximately 316.39 g/mol. The compound features a cyclopentane ring with two tert-butyl carbamate substituents and an oxo group at the 4-position, enhancing its reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over stereochemistry. The general steps include:

  • Formation of the cyclopentane scaffold.
  • Introduction of the oxo group at the 4-position.
  • Carbamate formation through reaction with tert-butyl isocyanate.

This synthetic pathway is crucial for obtaining the desired stereochemical configuration that influences biological activity .

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes and obesity.

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant capacity of various carbamate derivatives, including this compound. The results showed a significant reduction in oxidative markers in cell cultures treated with this compound compared to controls .
  • Enzyme Inhibition : Another investigation focused on the inhibition of lipase activity by this compound. Results indicated a dose-dependent inhibition, suggesting its potential as a weight management agent by reducing fat absorption .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
tert-Butyl (3-oxocyclopentyl)carbamateC10H17N O30.98
tert-Butyl (3-oxocyclohexyl)carbamateC12H21N O30.98
tert-Butyl 3-oxocyclobutylcarbamateC9H15N O30.94
tert-Butyl (4-oxobutan-2-yl)carbamateC10H17N O30.89

These compounds share functional groups that may impart similar chemical reactivity and biological properties; however, the unique stereochemistry of this compound may enhance its interaction profiles compared to these analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate?

  • Methodology : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate and a cyclopentane-derived alkyne, followed by HCl-mediated deprotection of tert-butyl groups (yields >95%) . Alternative routes involve cyclization of tetracarboxylic acid intermediates to form 4-oxocyclopentane-1,2-dicarboxylic acid, which is esterified and functionalized with tert-butyl carbamate groups .
  • Key Considerations : Optimize reaction temperature (20–25°C for CuAAC) and stoichiometry (1:1.05 alkyne:azide ratio) to minimize side products. Use anhydrous conditions to prevent premature deprotection .

Q. How can the stereochemical configuration of the (1R,2S) moiety be confirmed experimentally?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric analysis to resolve enantiomers. Confirm assignments via X-ray crystallography of intermediates, such as tert-butyl-protected cyclopentanol derivatives .
  • Data Interpretation : Compare retention times and optical rotation values with authentic standards. For example, (1R,2S)-configured intermediates exhibit distinct 1^1H NMR coupling patterns (e.g., J=6.8J = 6.8 Hz for vicinal protons) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the tert-butyl carbamate groups in cross-coupling reactions?

  • Mechanistic Insights : The bulky tert-butyl groups hinder nucleophilic attack at the carbamate carbonyl, favoring regioselective reactions at the cyclopentane oxo group. DFT calculations show that electron-withdrawing effects of the oxo group increase electrophilicity at C-4, enabling selective functionalization (e.g., Grignard additions) .
  • Experimental Design : Compare reaction rates of tert-butyl carbamate derivatives with methyl or benzyl analogs under identical conditions. Monitor intermediates via 13^{13}C NMR to track electronic perturbations .

Q. How can contradictions in reported reaction yields (e.g., 97% vs. 70–80%) be resolved?

  • Data Analysis : Discrepancies may arise from impurities in starting materials (e.g., residual moisture in azide precursors) or variations in deprotection protocols. Conduct kinetic studies using in situ IR spectroscopy to identify rate-limiting steps (e.g., tert-butyl cleavage vs. cyclization).
  • Case Study : High yields (>95%) in HCl-mediated deprotection vs. lower yields in acidic ion-exchange resin methods suggest proton source and solvent polarity (e.g., dioxane vs. THF) critically impact efficiency.

Q. What strategies mitigate racemization during functionalization of the cyclopentane core?

  • Stereochemical Control : Use low-temperature (−78°C) lithiation to minimize epimerization. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can preserve enantiopurity during amide bond formation .
  • Validation : Monitor enantiomeric excess (ee) via Mosher ester analysis or 19^{19}F NMR of trifluoromethyl derivatives .

Comparative and Methodological Studies

Q. How do structural modifications (e.g., cyclohexane vs. cyclopentane cores) affect physicochemical properties?

  • Comparative Analysis : Cyclopentane derivatives exhibit higher ring strain, enhancing reactivity in nucleophilic additions compared to cyclohexane analogs. Solubility differences can be quantified via logP measurements (e.g., cyclopentane: logP = 2.1 vs. cyclohexane: logP = 2.8) .
  • Applications : The strained cyclopentane core improves binding affinity in enzyme inhibition assays (e.g., HCV protease) by mimicking transition-state geometries .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Degradation Studies : Simulate gastric (pH 1.2) and plasma (pH 7.4) environments. Use LC-MS to detect hydrolysis products (e.g., cyclopentane-1,2-diamine). Tert-butyl carbamates show <10% degradation at 37°C over 24 hours in PBS .
  • Thermal Analysis : DSC and TGA reveal decomposition onset at 180°C, confirming thermal stability during storage .

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